molecular formula C9H10O3 B1678282 Paeonol CAS No. 552-41-0

Paeonol

Cat. No.: B1678282
CAS No.: 552-41-0
M. Wt: 166.17 g/mol
InChI Key: UILPJVPSNHJFIK-UHFFFAOYSA-N
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Description

Chemical Properties and Sources Paeonol (2-hydroxy-4-methoxyacetophenone) is a phenolic compound primarily isolated from the root bark of Paeonia suffruticosa (Cortex Moutan) and other Paeonia species such as P. ostii and P. lactiflora . It has a molecular weight of 166.17 g/mol, a melting point of 52°C, and a low molecular structure that facilitates rapid absorption and distribution in biological systems .

Pharmacokinetics this compound is rapidly absorbed via passive diffusion in the intestines, with a short half-life (2.27 hours in the liver) and broad tissue distribution, including the heart, liver, kidneys, and brain . Notably, it crosses the blood-brain barrier, though levels in the brain decline rapidly post-administration .

Biological Activities this compound exhibits diverse pharmacological effects:

  • Antioxidant/Neuroprotective: Reduces oxidative stress in ALS models by modulating transport mechanisms (e.g., inhibited by edaravone and verapamil) .
  • Cardioprotective: Attenuates atherosclerosis via anti-inflammatory, anti-apoptotic, and lipid metabolism regulation .
  • Anticancer: Induces apoptosis and cell-cycle arrest in cancer cells, with derivatives showing enhanced cytotoxicity .
  • Antimicrobial: Demonstrates moderate antimildew activity against fungi, albeit less potent than thymol or carvacrol .

Chemical Reactions Analysis

1.1. 1,2,3-Triazole Derivatives via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently generates triazole-linked paeonol derivatives.

  • Reagents : this compound alkynes, phenyl azides, Cu(OAc)₂·H₂O, sodium ascorbate

  • Conditions : t-BuOH/H₂O (1:1), room temperature

  • Example : Synthesis of 6a–r derivatives yields compounds with IC₅₀ values as low as 12.5 μM against NCI-H1299 lung cancer cells .

Reaction Scheme :

This compound alkyne+AzideCu I Triazole derivative\text{this compound alkyne}+\text{Azide}\xrightarrow{\text{Cu I }}\text{Triazole derivative}

1.2. Aminothiazole-Paeonol Derivatives

This compound reacts with thiourea and iodine to form aminothiazole hybrids with antibacterial activity .

  • Reagents : this compound, iodine, thiourea

  • Conditions : Ethanol, reflux (12–16 h), NaOH quenching

  • Product : Compound 11 exhibits a molecular ion peak at m/z 223.0462 (C₁₆H₁₄N₂O₄S₂) .

1.3. Etherification and Alkylation

The hydroxyl group undergoes alkylation with organic halides under basic conditions :

  • Reagents : this compound, benzyl bromide, K₂CO₃

  • Conditions : DMF, ice bath → room temperature

  • Yield : Up to 90% for o-alkylated derivatives (e.g., 6a ) .

2.1. Esterification

This compound’s hydroxyl group reacts with acyl chlorides to form esters.

  • Example : Synthesis of sulfonate esters using benzenesulfonyl chloride .

  • Conditions : K₂CO₃, acetone, reflux

2.2. Oxidation and Reduction

  • Oxidation : this compound derivatives undergo oxidation to form quinones, enhancing antitumor activity .

  • Reduction : Catalytic hydrogenation reduces acetyl groups to ethanol moieties .

3.1. Hybrid Conjugates

This compound combines with ozagrel or β-asarone to form mutual prodrugs:

  • Ozagrel-paeonol conjugate : Reduces cerebral infarction volume by 58% in ischemic stroke models .

  • β-Asarone-paeonol : Modulates brain-gut axis signaling, improving neuroprotection .

Biological Activity of Derivatives

Derivative ClassBiological ActivityKey FindingsReference
1,2,3-TriazolesAnticancer (NCI-H1299)IC₅₀: 12.5–50 μM
AminothiazolesAntibacterialMIC: 4–16 μg/mL against S. aureus
EthersAnti-inflammatoryInhibits ROS production by 70%
Sulfonate estersLipid-loweringReduces triglycerides by 40%

Mechanistic Insights

  • Anticancer Activity : Triazole derivatives induce mitochondrial dysfunction (↓ Bcl-2/Bax ratio, ↑ caspase-3/9) .

  • Anti-inflammatory : Ether derivatives suppress NF-κB and MAPK pathways, reducing TNF-α and IL-6 .

  • Kinase Inhibition : this compound binds TOPK (Kd = 7.67 μM), inhibiting γ-H2AX phosphorylation .

Reaction Optimization

  • Solubility Enhancement : Nanoformulations (liposomes, micelles) improve this compound’s aqueous solubility from 30 mg/mL (DMSO) to >98% encapsulation efficiency .

  • Yield Improvement : Ultrasonic microwave-assisted hydrodistillation achieves 98.49% this compound recovery .

This compound’s chemical versatility enables the development of derivatives with tailored pharmacokinetic and therapeutic profiles. Continued exploration of its reactivity, particularly in hybrid conjugates and targeted delivery systems, holds promise for advancing precision medicine.

Comparison with Similar Compounds

Structural Analogs

Paeonol shares structural similarities with glycosylated derivatives and related phenolics found in Paeonia species. Key comparisons include:

Compound Source Key Features Reference
This compound glycosides P. ostii, P. suffruticosa Convert to free this compound during processing; lower bioactivity compared to this compound .
Paeoniflorin P. lactiflora Monoterpene glycoside; anti-inflammatory via TNF-α/IL-6 inhibition, but less potent in neuroprotection than this compound .
Albiflorin Paeonia spp. Structural isomer of paeoniflorin; weaker antioxidant and anticancer effects .

Mechanistic Differences :

  • In Paeoniae Radix (PR) extracts, this compound and paeoniflorin induce cell-cycle arrest via p53/MAPK pathways, while homologs like homogalacturonan (HG) and oleanolic acid (OA) target Aurora kinase B .

Functional Analogs

Phenolic Compounds:

  • Thymol (TV) and Carvacrol (AN): Exhibit superior antimildew activity (MIC: 0.98–2.34 mg/mL) compared to this compound, which lacks inhibition zones in agar tests but shows MIC/MBC activity .
  • Edaravone: FDA-approved ALS drug; inhibits this compound uptake by 62–68% in ALS cell models, suggesting competitive transport mechanisms .

Drug Interactions :

  • Verapamil and Quinidine: Inhibit this compound uptake by 63–75%, indicating shared transport pathways with calcium channel blockers .
  • MPP+ (neurotoxin): Reduces this compound uptake by 73–82%, highlighting sensitivity to oxidative stress modulators .

Chromonylthiazolidines :

  • Derived from this compound via semi-synthesis; show enhanced cytotoxicity in cancer cells (e.g., colon cancer) compared to parent compound .

Ozagrel–this compound Codrug (PNC3):

  • Exhibits superior molecular docking energies (CDOCKER_ENERGY: 23.57 kcal/mol for P2Y12) vs. This compound alone, improving antiplatelet aggregation efficacy .

Pharmacodynamic Comparisons

Activity This compound Comparable Compounds Efficacy/Mechanism Differences Reference
Antioxidant Inhibits ROS by 65% (ALS models) Edaravone: 62–68% inhibition Similar efficacy; competitive transport
Hypoglycemic Enhances glucose uptake (like pioglitazone) Metabolites (M1–M3) Metabolites retain activity; no toxicity at 10 μM
Antimildew MIC/MBC activity (no inhibition zones) Thymol/Carvacrol: Clear inhibition zones Lower potency due to diffusion limitations

Key Research Findings

  • Uptake Modulation: this compound transport is significantly inhibited by neuroprotective agents (edaravone, verapamil) and carnitine analogs, suggesting overlapping pathways in ALS therapy .
  • Structural-Activity Relationship: Glycosylation reduces this compound’s bioavailability, while synthetic derivatives (e.g., PNC3) enhance target binding .

Data Tables

Table 1: Inhibition of this compound Uptake in ALS Cell Lines

Inhibitor WT SOD1 Uptake (% Control) MT SOD1 Uptake (% Control)
Edaravone 62.1 ± 7.0 67.9 ± 5.4
Verapamil 63.9 ± 8.4 75.2 ± 4.5
L-Carnitine 82.7 ± 3.6 73.9 ± 2.3
MPP+ 82.7 ± 3.6 73.9 ± 2.3

Data from ALS model NSC-34 cells .

Table 2: Antimildew Activity of Phenolic Compounds

Compound MIC (mg/mL) MFC (mg/mL)
This compound >2.34 >2.34
Thymol 0.98 1.23
Carvacrol 1.12 1.40

Adapted from agar diffusion and MIC/MBC assays .

Biological Activity

Paeonol, a phenolic compound derived from the root of Paeonia suffruticosa , has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antioxidant Effects : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production.
  • Anti-inflammatory Properties : It modulates inflammatory pathways, particularly through the inhibition of NF-κB signaling.
  • Antitumor Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines.
  • Dermatological Applications : Its ability to inhibit melanogenesis and promote skin health is being explored.
  • Antioxidant Activity :
    • This compound significantly inhibits ROS production in human umbilical vascular endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (ox-LDL) at concentrations of 10 and 50 µM. This inhibition is associated with improved cell viability and reduced apoptosis through downregulation of p38 MAPK and NF-κB pathways .
  • Anti-inflammatory Effects :
    • In ulcerative colitis models, this compound reduced inflammation by activating PPAR-γ and inhibiting TNF-α and COX-2 expression . Additionally, it was found to obstruct TLR-mediated signaling pathways, thereby ameliorating symptoms in psoriasis models .
  • Antitumor Properties :
    • This compound has shown broad-spectrum antitumor effects across various cancer cell lines, including breast, prostate, and glioma cancers. It inhibits cell proliferation in a dose-dependent manner and enhances the efficacy of chemotherapeutic agents like 5-FU .

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on cardiovascular diseases. It was found that this compound treatment improved endothelial function and reduced inflammation in atherosclerotic conditions. The compound inhibited matrix metalloproteinases (MMPs) and Akt signaling pathways, leading to decreased angiogenesis .

Case Study 2: Dermatological Applications

Research involving animal models indicated that this compound effectively reduced skin inflammation and hyperpigmentation. In imiquimod-induced psoriasis models, it decreased MyD88 levels, thus inhibiting dendritic cell maturation and activation .

Table 1: Biological Activities of this compound

Activity TypeMechanismStudy Reference
AntioxidantInhibition of ROS production
Anti-inflammatoryActivation of PPAR-γ; inhibition of TNF-α
AntitumorCell cycle arrest; apoptosis induction
DermatologicalInhibition of melanogenesis

Table 2: Summary of Research Findings on this compound

Study FocusFindingsReference
Cardiovascular DiseasesImproved endothelial function; reduced inflammation
Cancer ResearchCytotoxic effects on multiple cancer cell lines; synergy with chemotherapy
Dermatological ApplicationsReduced skin inflammation; inhibition of keratinocyte activity
Ulcerative ColitisDecreased disease activity index (DAI); improved colon tissue integrity

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3
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InChI Key

UILPJVPSNHJFIK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
Record name paeonol
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DSSTOX Substance ID

DTXSID1022059
Record name 2'-Hydroxy-4'-methoxyacetophenone
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white crystalline solid; [Sigma-Aldrich MSDS]
Record name 2'-Hydroxy-4'-methoxyacetophenone
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Vapor Pressure

0.000683 [mmHg]
Record name 2'-Hydroxy-4'-methoxyacetophenone
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CAS No.

552-41-0
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Synthesis routes and methods I

Procedure details

2,4-Dihydroxyacetophenone was alkylated with bromoethane in acetone in the presence of potassium carbonate to obtain 2-hydroxy-4-methoxyacetophenone. Using this compound and 2-methoxy-benzoic acid as starting materials, the syntheses according to Examples 1a, b, c, and d yielded the compound (m.p.: 153-154.5° C.).
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Synthesis routes and methods II

Procedure details

Potassium carbonate (27.2 g, 197 mmol) followed by methyl iodide (4.1 mL, 65.7 mmol) were added to a solution of 2′,4′-dihydroxyacetophenone (10.0 g, 65.7 mmol) in DMF (100 mL). The mixture was stirred for 4 hours and then partitioned between H2O and EtOAc. The organic layer was washed with satd NaHCO3, brine, dried over Na2SO4 and concentrated to a clear oil (11.0 g). 1H NMR (300 MHz, CDCl3): δ 2.60- (s, 3 H), 3.80 (s, 3 H), 6.40 (s, 1 H) 6.51 (d, J=2.45 Hz, 1 H), 7.62 (d, J=8.67 Hz, 1 H), 12.90 (s, 1 H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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